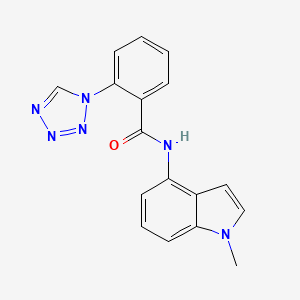
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole functional groups. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Tetrazole Formation: The tetrazole ring can be formed by the reaction of an azide with a nitrile in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives with a benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the nitro group (if present) on the benzamide can lead to the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and tetrazole rings could interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
N-(1-methyl-1H-indol-3-yl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with the indole nitrogen at a different position.
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C17H14N6O |
|---|---|
分子量 |
318.33 g/mol |
IUPAC 名称 |
N-(1-methylindol-4-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-22-10-9-12-14(6-4-8-15(12)22)19-17(24)13-5-2-3-7-16(13)23-11-18-20-21-23/h2-11H,1H3,(H,19,24) |
InChI 键 |
UDMILBXJVGWIDS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)
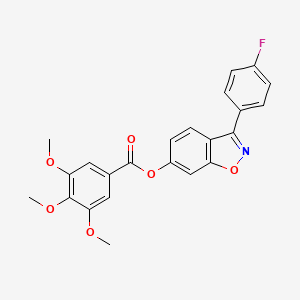
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B14936106.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
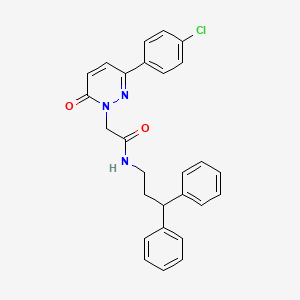
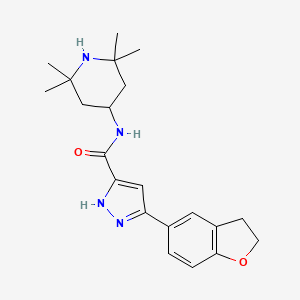
![4,7-dimethoxy-1-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14936138.png)
![N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14936139.png)
![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B14936152.png)
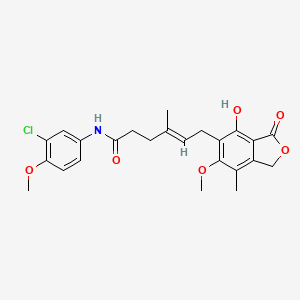
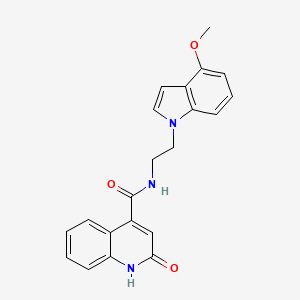
![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936169.png)
![{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B14936171.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B14936176.png)
